
Niceritrol
Descripción general
Descripción
Niceritrol es un derivado de la niacina utilizado principalmente como agente hipolipemiante. Es un éster de pentaeritritol y ácido nicotínico, y tiene propiedades generales similares a las del ácido nicotínico (nicotinamida), al cual se hidroliza lentamente. This compound se ha utilizado como fármaco regulador de lípidos en hiperlipidemias y como vasodilatador en el tratamiento de la enfermedad vascular periférica .
Aplicaciones Científicas De Investigación
Niceritrol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo en estudios de reacciones de esterificación e hidrólisis.
Biología: Investigado por sus efectos sobre el metabolismo de los lípidos y su potencial como agente regulador de los lípidos.
Medicina: Utilizado en el tratamiento de la hiperlipidemia y la enfermedad vascular periférica. .
Mecanismo De Acción
Niceritrol ejerce sus efectos al ser hidrolizado lentamente a ácido nicotínico en el cuerpo. El ácido nicotínico luego actúa sobre las vías del metabolismo de los lípidos para reducir los niveles de colesterol y triglicéridos en la sangre. También tiene efectos vasodilatadores, que ayudan a mejorar el flujo sanguíneo en la enfermedad vascular periférica .
Análisis Bioquímico
Biochemical Properties
Niceritrol interacts with various biomolecules in biochemical reactions. It suppresses the release of free fatty acids (FFA) from fat cells, thereby lowering cholesterol and triglycerides in total plasma
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating lipid levels, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound is slowly hydrolyzed to nicotinic acid, which has general properties similar to nicotinic acid
Temporal Effects in Laboratory Settings
A study showed that this compound treatment resulted in statistically significant decreases in total plasma cholesterol, total triglyceride, LDL cholesterol, and VLDL triglyceride over a 12-week period
Metabolic Pathways
It is known that this compound is an ester of pentaerythritol and nicotinic acid, and it has properties similar to those of nicotinic acid
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Niceritrol se sintetiza mediante la esterificación de pentaeritritol con ácido nicotínico. La reacción implica el uso de un catalizador ácido para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar los reactivos a reflujo para lograr la esterificación deseada .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. Los reactivos se mezclan en proporciones apropiadas y se someten a calentamiento y agitación controlados para garantizar una esterificación completa. El producto se purifica luego mediante cristalización u otras técnicas de purificación adecuadas para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Niceritrol experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: This compound se hidroliza lentamente a ácido nicotínico y pentaeritritol en el cuerpo.
Oxidación: this compound puede sufrir reacciones de oxidación en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Sustitución: this compound puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.
Reactivos y condiciones comunes
Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Sustitución: Diversos nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.
Principales productos formados
Hidrólisis: Ácido nicotínico y pentaeritritol.
Oxidación: Derivados oxidados de this compound.
Sustitución: Derivados sustituidos de this compound dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Niceritrol es similar a otros derivados de la niacina, como el ácido nicotínico y la nicotinamida. es único en su lenta hidrólisis a ácido nicotínico, lo que proporciona una liberación sostenida del compuesto activo. Esta liberación lenta puede conducir a efectos terapéuticos más estables y prolongados en comparación con otros derivados de la niacina .
Compuestos similares
Ácido nicotínico: Un precursor directo de this compound con propiedades reguladoras de lípidos similares.
Nicotinamida: Otro derivado de la niacina con efectos biológicos similares pero diferente farmacocinética.
Tetranicotinato de pentaeritritol: Un compuesto estructuralmente similar a this compound con efectos reguladores de lípidos comparables.
Actividad Biológica
Niceritrol, also known as pentaerythritol tetranicotinate, is a nicotinic acid derivative that has garnered attention for its biological activity, particularly in lipid metabolism and cardiovascular health. This article delves into the compound's mechanisms of action, clinical effects, and relevant research findings.
This compound is primarily known for its ability to modulate lipid profiles in the bloodstream. Upon hydrolysis in vivo, it yields nicotinic acid, which is a well-established agent for lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. The biological activity of this compound can be attributed to several key actions:
- Inhibition of Platelet Aggregation : this compound has been shown to inhibit platelet aggregation, which is critical in preventing thrombotic events. Clinical studies indicate that it reduces platelet aggregation induced by various agonists like ADP and collagen, likely through its effects on lipid levels and direct action on platelets .
- Lipid Modulation : this compound effectively lowers serum total cholesterol (sTC) and triglycerides (sTG). It has been reported to increase HDL-C levels significantly, particularly in patients with lower baseline HDL-C levels .
Clinical Studies and Findings
Numerous studies have evaluated the efficacy of this compound in managing hyperlipidemia and cardiovascular disease. Below are summarized findings from significant clinical trials:
Case Studies
- Platelet Aggregation Study : In a study involving patients with ischemic heart disease, treatment with this compound resulted in a marked decrease in platelet aggregation after 4 and 8 weeks of therapy. This effect was associated with significant reductions in plasma total cholesterol and LDL-cholesterol levels .
- Lipid Profile Improvement : A clinical trial demonstrated that patients treated with this compound experienced a notable increase in HDL-C levels while simultaneously reducing VLDL and LDL cholesterol levels. This shift is considered beneficial for cardiovascular health as it enhances the anti-atherogenic profile of the lipid profile .
Summary of Biological Activity
This compound exhibits several important biological activities:
- Hypolipidemic Effects : Reduces total cholesterol and triglycerides while increasing HDL-C.
- Antithrombotic Properties : Inhibits platelet aggregation, contributing to cardiovascular protection.
- Improvement in Lipoprotein Profiles : Alters the distribution of lipoproteins favorably, enhancing the HDL2:HDL3 ratio.
Propiedades
IUPAC Name |
[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEUWHJGRZKESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023364 | |
Record name | Niceritrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-05-3 | |
Record name | Niceritrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5868-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niceritrol [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niceritrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niceritrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niceritrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICERITROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.